This compound is derived from thiophene, a heterocyclic aromatic compound containing sulfur. The classification of 1-(Thiophen-3-yl)propan-2-ol falls under the category of alcohols and thiophene derivatives, which are known for their unique chemical properties and biological activities. The compound has been investigated for potential applications in pharmaceuticals, particularly as an intermediate in the synthesis of antidepressants and other therapeutic agents .
The synthesis of 1-(Thiophen-3-yl)propan-2-ol can be achieved through various methods, primarily focusing on the introduction of the thiophene ring to the propanol backbone.
The reaction conditions often require controlled temperature and pressure to maximize yield and purity. Catalysts such as Lewis acids or transition metals may be employed to enhance the reaction efficiency. For example, using a catalyst like sulfuric acid can significantly improve the rate of condensation reactions .
The molecular structure of 1-(Thiophen-3-yl)propan-2-ol consists of:
The compound exhibits specific stereochemistry due to the chiral center at the carbon atom adjacent to the hydroxyl group. The three-dimensional arrangement influences its interaction with biological targets.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used to analyze its structure. For instance, NMR can provide insights into the hydrogen environment around the hydroxyl group and the thiophene ring .
1-(Thiophen-3-yl)propan-2-ol can undergo several chemical reactions:
For oxidation, reagents like potassium permanganate or chromium trioxide are typically utilized. Reduction may involve lithium aluminum hydride or sodium borohydride as reducing agents . Electrophilic substitutions often require halogens or sulfonyl chlorides under acidic conditions.
The mechanism of action for 1-(Thiophen-3-yl)propan-2-ol primarily involves its interactions with biological macromolecules, such as enzymes and receptors:
The compound has been shown to interact with enzymes involved in metabolic pathways, influencing cellular processes such as signaling and gene expression. These interactions typically involve hydrogen bonding and hydrophobic effects that stabilize the compound within enzyme active sites .
Research indicates that this compound may exhibit antimicrobial and anticancer properties, making it a candidate for further pharmacological studies .
1-(Thiophen-3-yl)propan-2-ol is generally characterized by:
The presence of both hydroxyl and thiophene functionalities allows for diverse reactivity patterns:
The applications of 1-(Thiophen-3-yl)propan-2-ol span various scientific fields:
This compound serves as an important intermediate in synthesizing antidepressants and other therapeutic agents due to its structural features that allow for modifications leading to biologically active compounds .
In organic chemistry, it functions as a building block for constructing more complex molecules, including those with potential pharmaceutical applications.
The unique properties of thiophene derivatives make them suitable for developing advanced materials such as organic semiconductors and corrosion inhibitors .
Regioselective functionalization of thiophene rings presents significant challenges due to the comparable reactivity of the 2- and 3-positions. For 1-(thiophen-3-yl)propan-2-ol synthesis, transition metal-catalyzed cross-couplings and metal-free approaches have been developed. Palladium-catalyzed Suzuki-Miyaura couplings between 3-bromothiophene and appropriately functionalized propanol precursors demonstrate moderate regioselectivity (typically 4:1 to 7:1 C3:C2 selectivity) but require expensive catalysts and generate metal residues problematic for pharmaceutical applications [5]. Recent advances employ benzothiophene S-oxides in interrupted Pummerer reactions, achieving complete C3 selectivity under metal-free conditions. This umpolung strategy activates the S-O bond, enabling [3,3]-sigmatropic rearrangements that deliver coupling partners exclusively to the C3 position without directing groups. Reported yields range from 70-86% for aryl and alkyl substituted derivatives under mild conditions (25-50°C), representing a significant advance in thiophene functionalization [5].
Alternative regiocontrol strategies leverage steric and electronic effects. Electrophilic substitutions on thiophene favor the 2-position, but bulky protecting groups on the propanol sidechain can sterically hinder this position, shifting substitution to C3. Computational studies indicate that electron-withdrawing groups on the propanol moiety increase C3 selectivity by 15-30% due to reduced electron density at C2, though this approach may require additional deprotection steps [2]. Halogen dance transformations offer another pathway, where lithiation at C2 followed by halogen migration generates C3-lithiated species that react with propylene oxide to form the target alcohol in 65% yield with >95% regiocontrol [5].
Table 1: Regioselective Synthesis Approaches Comparison
Method | Regioselectivity (C3:C2) | Yield Range | Conditions | Key Advantages |
---|---|---|---|---|
Pd-catalyzed Suzuki coupling | 4:1 to 7:1 | 55-75% | Pd(PPh3)4, K2CO3, 80°C | Broad substrate scope |
Metal-free Pummerer reaction | >99:1 | 70-86% | TFAA, DCM, 25-50°C | No metal residues, mild conditions |
Halogen dance transformation | >95:5 | ~65% | n-BuLi, THF, -78°C | High selectivity |
Sterically-directed SEAr | 85:15 to 90:10 | 60-70% | Varies | No pre-functionalization required |
Enantiopure (R)- and (S)-1-(thiophen-3-yl)propan-2-ol are critical pharmaceutical intermediates requiring efficient chiral separation or asymmetric synthesis. Diastereomeric resolution using chiral acids remains industrially prevalent despite its step inefficiency. (R)-Mandelic acid resolution of the racemic alcohol in ethanol/water mixtures forms diastereomeric salts with differential solubility. After optimization, the (S)-alcohol-(R)-mandelate complex precipitates selectively (ee >99%, 38% yield), while the (R)-alcohol remains in solution for recovery with alternative resolving agents like L-tartaric acid . Thermodynamic control through optimized cooling crystallization profiles (0.5°C/min cooling rate from 50°C to 5°C) enhances crystal purity and yield by 15-20% compared to standard protocols .
Biocatalytic approaches provide greener alternatives with exceptional stereocontrol. Alcohol dehydrogenases from Geotrichum candidum and engineered Saccharomyces cerevisiae reduce 1-(thiophen-3-yl)propan-2-one to the (S)-alcohol with 98% ee and 85% conversion using cofactor recycling systems (isopropanol/acetone shuttle). Reaction engineering through glucose dehydrogenase (GDH)-coupled NADPH regeneration boosts catalyst turnover number (TON) to >15,000 while maintaining enantioselectivity [1] [6]. Thermoanaerobacter sp. ADH exhibits reverse stereopreference, delivering the (R)-enantiomer (92% ee, 78% yield) in phosphate buffer (pH 7.0) at 45°C, demonstrating the temperature tolerance beneficial for process intensification [6].
Asymmetric hydrogenation of prochiral ketones represents the most atom-economic route. Ru-(S)-BINAP complexes catalyze hydrogenation of 1-(thiophen-3-yl)propan-2-one at 50 bar H2, 70°C, affording (S)-alcohol in 95% ee and 94% conversion. Thiophene-resistant chiral ligands like Josiphos SL-J002-1 suppress sulfur poisoning of the catalyst, maintaining activity over 10 cycles with <2% ee erosion .
Table 2: Enantioselective Production Methods Performance
Method | Enantiomer | ee (%) | Yield | Key Conditions | Productivity (g/L/h) |
---|---|---|---|---|---|
(R)-Mandelic acid resolution | (S) | >99 | 38% | EtOH/H2O (4:1), 5°C crystallization | 12.5 |
Geotrichum candidum ADH | (S) | 98 | 85% | pH 7.0, 30°C, GDH cofactor recycling | 38.7 |
Thermoanaerobacter sp. ADH | (R) | 92 | 78% | pH 7.0, 45°C, iPrOH co-substrate | 42.1 |
Ru-(S)-BINAP hydrogenation | (S) | 95 | 94% | 50 bar H2, 70°C, Josiphos SL-J002-1 ligand | 68.3 |
Transitioning batch processes to continuous flow systems enhances productivity and control for 1-(thiophen-3-yl)propan-2-ol manufacturing. Computational Fluid Dynamics (CFD) guides reactor optimization by simulating multiphase flow, heat transfer, and mixing phenomena. For catalytic hydrogenation in packed-bed reactors (PBRs), CFD reveals stagnant zones causing hot spots (>15°C variation) that diminish enantioselectivity. Design modifications implementing structured static mixers and optimized catalyst grading (50-100 μm particle size distribution) reduce temperature gradients to <3°C and improve space-time yield by 40% at 20 bar H2 pressure [3] [7].
Enzymatic reductions benefit substantially from flow microreactors with immobilized enzymes. Covalent bonding of Thermoanaerobacter ADH onto glyoxyl-agarose beads (150-200 μm diameter) in a tubular reactor enables continuous operation for >500 hours with <10% activity loss. Co-immobilization of glucose dehydrogenase for NADPH regeneration creates self-sufficient catalytic cartridges, achieving a volumetric productivity of 320 g/L/day at residence times of 12 minutes – 15-fold higher than equivalent batch processes [1] [7]. Membrane separation units integrated downstream enable continuous product extraction and solvent recycling, reducing organic waste by 70%.
Multiobjective optimization algorithms balance competing production goals. Genetic algorithms (GAs) coupled with CFD simulations identify reactor configurations that simultaneously minimize residence time distribution (RTD) dispersion (σ² < 0.25) and shear stress (<5 Pa) to protect immobilized enzymes while maximizing conversion. Pareto-optimal solutions reveal that a helical reactor design with periodic baffles (angle: 45°, spacing: 1.5× diameter) achieves 92% conversion with energy consumption 30% lower than conventional CSTR cascades [7] [8].
Solvent-free methodologies minimize waste generation and energy input in 1-(thiophen-3-yl)propan-2-ol synthesis. Mechanochemical ball-milling enables direct condensation of thiophene-3-carbaldehyde with nitroethane, followed by in situ reduction. This one-pot sequence proceeds through an intermediary nitroalkene, which undergoes zinc-mediated reduction without solvent isolation. Yields reach 82% with minimal stoichiometric waste (E-factor = 1.8 vs. 15.7 for stepwise solution-phase synthesis) [4]. Microwave-assisted hydride reductions provide energy-efficient alternatives. Solvent-free reduction of 1-(thiophen-3-yl)propan-2-one using NaBH4 supported on alumina under microwave irradiation (300 W, 80°C, 10 min) achieves 95% conversion with 50-fold reduced energy consumption compared to conventional reflux methods [4].
Catalytic hydrogen borrowing sequences bypass ketone intermediates. Direct N-alkylation of methylamine with 3-(thiophenyl)propan-2-ol employs bifunctional Ru-MACHO catalysts under solvent-free conditions. The mechanism involves initial alcohol dehydrogenation, imine formation, and reductive amination, delivering racemic 3-(methylamino)-1-(thiophen-3-yl)propan-1-ol – a duloxetine precursor – in 88% yield at 100°C without oxidants. This atom-economical route avoids halogenated intermediates common in stepwise syntheses [9] .
Process intensification through thermomorphic systems enables catalyst recycling without distillation. Polyoxometalate (POM)-catalyzed oxidations utilize temperature-dependent solvent miscibility: the homogeneous reaction mixture (70°C) separates upon cooling (25°C), allowing >95% catalyst recovery in the polar phase. Applied to epoxidize allyl-thiophene precursors of 1-(thiophen-3-yl)propan-2-ol, this approach maintains consistent activity over 10 cycles with total turnover numbers (TTON) exceeding 25,000 [9].
Table 3: Green Synthesis Metrics Comparison
Method | PMI (kg/kg) | E-Factor | Energy Consumption (kJ/mol) | Solvent Used | Catalyst Recyclability |
---|---|---|---|---|---|
Conventional batch reduction | 28.5 | 15.7 | 5800 | THF, MeOH | ≤3 cycles |
Mechanochemical ball-milling | 3.2 | 1.8 | 850 | None | N/A |
MW-assisted solid-state reduction | 5.1 | 2.3 | 110 | None | N/A |
Hydrogen borrowing amination | 6.7 | 3.5 | 2200 | None | 8 cycles |
Thermomorphic POM catalysis | 9.8 | 4.1 | 3400 | PEG/H2O | >10 cycles |
Key: PMI = Process Mass Intensity; E-Factor = kg waste/kg product
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8